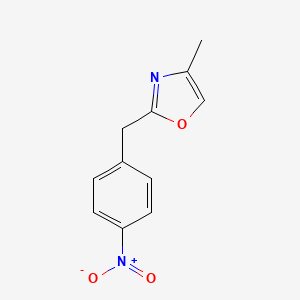

4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-methyl-2-[(4-nitrophenyl)methyl]-1,3-oxazole |

InChI |

InChI=1S/C11H10N2O3/c1-8-7-16-11(12-8)6-9-2-4-10(5-3-9)13(14)15/h2-5,7H,6H2,1H3 |

InChI Key |

RYCIJWKTFGJRRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 4 Methyl 2 4 Nitrobenzyl 1,3 Oxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the connectivity and spatial relationships of atoms within 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole can be established.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The predicted spectrum of this compound would exhibit distinct signals corresponding to the four unique proton environments in its structure: the methyl group, the oxazole (B20620) ring proton, the benzylic methylene (B1212753) protons, and the aromatic protons of the nitrophenyl ring.

The protons on the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region of the spectrum, characteristic of a para-substituted aromatic ring system. The strong electron-withdrawing effect of the nitro group deshields these protons, shifting their resonance to a higher frequency. The protons ortho to the nitro group would appear at a higher chemical shift than those meta to it. The benzylic methylene protons, situated between the oxazole and nitrophenyl rings, would likely appear as a sharp singlet. The proton on the C5 position of the oxazole ring is expected to resonate as a singlet, and the methyl group protons at the C4 position would also produce a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to -NO₂) | 8.15 - 8.25 | Doublet (d) | 8.0 - 9.0 |

| Ar-H (meta to -NO₂) | 7.45 - 7.55 | Doublet (d) | 8.0 - 9.0 |

| Oxazole C5-H | 7.30 - 7.40 | Singlet (s) | N/A |

| -CH₂ -Ar | 4.10 - 4.20 | Singlet (s) | N/A |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The structure of this compound contains eleven unique carbon atoms.

The carbons of the oxazole ring are expected to resonate at characteristic chemical shifts, with the C2 carbon, bonded to nitrogen and oxygen, appearing furthest downfield. The aromatic carbons of the 4-nitrophenyl ring would show four distinct signals due to symmetry. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded. The benzylic methylene carbon and the methyl carbon are expected in the more upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C 2 | 162.0 - 164.0 |

| Ar-C -NO₂ | 147.0 - 148.0 |

| Ar-C -CH₂ | 144.0 - 145.0 |

| Oxazole C 4 | 138.0 - 139.0 |

| Ar-C H (meta to -NO₂) | 129.0 - 130.0 |

| Oxazole C 5 | 126.0 - 127.0 |

| Ar-C H (ortho to -NO₂) | 123.0 - 124.0 |

| -C H₂-Ar | 33.0 - 35.0 |

To unequivocally confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. For this molecule, the primary expected correlation would be between the aromatic protons ortho and meta to the nitro group on the benzyl (B1604629) substituent, confirming their neighborly relationship on the ring.

HMBC: An ¹H-¹³C HMBC spectrum is crucial for establishing the connectivity across the entire molecular framework by revealing long-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include:

The benzylic methylene protons showing a correlation to the C2 carbon of the oxazole ring and the ipso-carbon of the nitrophenyl ring.

The methyl protons showing correlations to the C4 and C5 carbons of the oxazole ring.

The oxazole C5-H proton showing correlations to the C4 and C2 carbons of the oxazole ring.

These 2D NMR experiments would provide definitive evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various bond vibrations within the molecule. The most prominent and diagnostic peaks would be those from the nitro group, the aromatic rings, and the oxazole moiety.

The nitro (NO₂) group is expected to show two strong and easily identifiable stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. acs.orgresearchgate.netacs.org The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The spectrum would also feature bands for C=C and C=N stretching from the aromatic and oxazole rings in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically appears in the fingerprint region. spectrabase.comchemicalbook.com

Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Band (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3050 - 3150 | Stretching |

| Aliphatic C-H | 2850 - 2980 | Stretching |

| Aromatic C=C | 1590 - 1610 | Stretching |

| NO₂ (Asymmetric) | 1510 - 1540 | Stretching |

| Oxazole Ring (C=N, C=C) | 1480 - 1520 | Stretching |

| NO₂ (Symmetric) | 1340 - 1360 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₀N₂O₃), the molecular weight is 218.21 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 218. The fragmentation pattern would be dictated by the stability of the resulting ions. A major fragmentation pathway would involve the cleavage of the benzylic C-C bond, which is typically a weak point in such structures. researchgate.netwhitman.edumiamioh.edu This cleavage could lead to the formation of the highly stable 4-nitrobenzyl cation (m/z 136). Other significant fragments could arise from the cleavage of the oxazole ring or the loss of neutral molecules like NO or NO₂ from the molecular ion.

Predicted Key Fragments in the Mass Spectrum

| m/z | Identity |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 188 | [M - NO]⁺ |

| 172 | [M - NO₂]⁺ |

| 136 | [C₇H₆NO₂]⁺ (nitrobenzyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion, from rearrangement) |

High-Resolution Mass Spectrometry (HRMS) of this compound

Specific HRMS data for this compound, which would provide its exact mass and elemental composition, is not available in the searched resources.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Detailed information regarding the electronic absorption maxima (λmax) of this compound, which would describe the electronic transitions within the chromophoric system, could not be found.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

No crystallographic data, such as unit cell parameters, space group, and atomic coordinates for this compound, is available in the public domain. This information is essential for a definitive determination of its three-dimensional molecular architecture in the solid state.

Computational and Theoretical Investigations of 4 Methyl 2 4 Nitrobenzyl 1,3 Oxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (T) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. For 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole, these calculations can elucidate its structural and electronic characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis of this compound

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the atoms (conformers) that can be achieved through rotation around single bonds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (oxazole) | 1.37 | O-C-N (oxazole) | 115.0 |

| C=N (oxazole) | 1.30 | C-N-C (oxazole) | 105.0 |

| C-C (ring-CH2) | 1.51 | C-C-H (benzyl) | 109.5 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) of this compound

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. wikipedia.orgmalayajournal.org A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the phenyl ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrobenzyl group. This distribution facilitates intramolecular charge transfer from the oxazole moiety to the nitrobenzyl moiety. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Please note: This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nanobioletters.com The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nanobioletters.com

In this compound, the MEP map would likely show the most negative potential (red) around the oxygen and nitrogen atoms of the nitro group and the oxygen atom of the oxazole ring, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms of the methyl and benzyl (B1604629) groups would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity patterns.

Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental spectra and can aid in the assignment of peaks. scielo.org.za

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These computed frequencies correspond to the vibrational modes of the molecule and can be compared with experimental FT-IR spectra to identify characteristic functional groups. scielo.org.za For this compound, characteristic peaks would include those for the C=N and C-O stretching of the oxazole ring, and the symmetric and asymmetric stretching of the NO₂ group. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nanobioletters.com The calculations can help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, which are responsible for the molecule's absorption of light.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound Please note: This table presents hypothetical data for illustrative purposes.

| Spectroscopy | Predicted Value |

|---|---|

| ¹H NMR (ppm) | δ 2.4 (s, 3H, CH₃), 4.1 (s, 2H, CH₂), 7.5-8.2 (m, 4H, Ar-H), 7.0 (s, 1H, oxazole-H) |

| IR (cm⁻¹) | ~1610 (C=N stretch), ~1520 & ~1350 (NO₂ stretch), ~1100 (C-O stretch) |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of this compound in different environments, such as in solution or in a biological system. nih.govpensoft.net

MD simulations can be used to:

Explore the conformational landscape of the molecule over time.

Study its interactions with solvent molecules.

Investigate its binding affinity and mechanism with biological targets, such as proteins or DNA. ajchem-a.com

Determine thermodynamic properties like free energy of binding.

For instance, an MD simulation could reveal how the nitrobenzyl group rotates and flexes in an aqueous solution, providing insights into its dynamic accessibility for potential interactions.

Quantitative Structure-Property Relationship (QSPR) Studies of Nitrobenzyl Oxazoles

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties or activities. mdpi.com For nitrobenzyl oxazoles, a QSPR model could be developed to predict various properties such as solubility, melting point, or a specific biological activity based on a set of calculated molecular descriptors. bris.ac.uk

These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

By developing a statistically significant QSPR model, it becomes possible to predict the properties of new, unsynthesized nitrobenzyl oxazole derivatives, thereby accelerating the process of designing molecules with desired characteristics. nih.govresearchgate.net

Mechanistic Insights via Computational Reaction Pathway Analysis

Information regarding the computational reaction pathway analysis for this compound is not available in the reviewed literature. While computational studies are crucial for understanding reaction mechanisms, including transition states and energy profiles, specific research applying these methods to the synthesis or reactions of this compound has not been identified.

General computational approaches for oxazole derivatives often involve Density Functional Theory (DFT) and other quantum chemical methods to elucidate reaction mechanisms, predict reactivity, and understand electronic structures. However, dedicated studies focusing on the mechanistic pathways involving this compound are absent from the current scientific literature based on the conducted search.

Further research in this area would be necessary to provide detailed computational insights into the formation and reactivity of this specific compound.

Reactivity and Mechanistic Studies of 4 Methyl 2 4 Nitrobenzyl 1,3 Oxazole and Its Analogues

Electrophilic and Nucleophilic Reactivity at 1,3-Oxazole Ring Positions

The 1,3-oxazole ring is a five-membered aromatic heterocycle characterized by distinct regions of electron density, which dictates its reactivity towards electrophiles and nucleophiles. The reactivity of the oxazole (B20620) core in 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole is modulated by the electronic effects of its substituents: the electron-donating methyl group at the C4 position and the electron-withdrawing 4-nitrobenzyl group at the C2 position.

Electrophilic Substitution: The oxazole ring is generally considered an electron-rich heterocycle, but it is less aromatic and less reactive towards electrophiles than furan. Electrophilic attack is generally disfavored unless the ring is activated by electron-donating substituents. researchgate.netmdpi.com When such activating groups are present, electrophilic substitution preferentially occurs at the C5 position. researchgate.netcutm.ac.insemanticscholar.org In the case of this compound, the methyl group at C4 is an activating group, which would direct electrophilic attack to the C5 position. Conversely, the 4-nitrobenzyl group at C2, being electron-withdrawing, deactivates the ring, particularly the adjacent C5 and the nitrogen at position 3. Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C5 position, facilitated by the C4-methyl group.

Nucleophilic Substitution: Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. researchgate.netsemanticscholar.org However, they can occur if a good leaving group is present on the ring. The general order of reactivity for the displacement of halogens from the oxazole ring is C2 >> C4 > C5. researchgate.netsemanticscholar.org The C2 position is the most electron-deficient and therefore most susceptible to nucleophilic attack. pharmaguideline.com In this compound, there is no leaving group on the ring itself. However, the electron-withdrawing nature of the substituent at C2 would further enhance the electrophilicity of this position, making it the most probable site for nucleophilic attack should a derivative with a suitable leaving group at C2 be considered.

Deprotonation: The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. semanticscholar.org Deprotonation, typically with a strong base, occurs most readily at the C2 position. cutm.ac.in This deprotonation at C2 can be accompanied by ring-opening to form an isonitrile intermediate. cutm.ac.in For the title compound, the C2 position is substituted. The next most acidic proton is at the C5 position. The presence of the electron-donating methyl group at C4 may slightly decrease the acidity of the C5 proton compared to an unsubstituted oxazole.

| Position | Reaction Type | Predicted Reactivity for this compound | Influencing Factors |

|---|---|---|---|

| C2 | Electrophilic Attack | Substituted | - |

| C2 | Nucleophilic Attack | Most favored (if leaving group present) | Electron-deficient nature of C2; electron-withdrawing 4-nitrobenzyl group |

| C4 | Electrophilic Attack | Substituted | - |

| C5 | Electrophilic Attack | Most favored | Activation by C4-methyl group |

| C5 | Deprotonation | Possible with strong base | Second most acidic C-H proton on the oxazole ring |

Aromatic Substitution Reactions on the Nitrobenzyl Moiety

The 4-nitrobenzyl moiety of the title compound possesses its own distinct reactivity, primarily governed by the powerful electron-withdrawing nature of the nitro group. This group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution typically occurs at positions ortho and para to a strong electron-withdrawing group, as these positions bear a partial positive charge. In the 4-nitrobenzyl group, the positions ortho to the nitro group (and meta to the benzyl (B1604629) substituent) are activated for nucleophilic attack. The reaction proceeds via a two-step mechanism involving the initial addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. researchgate.net For SNAr to occur, a good leaving group, such as a halide, must be present on the ring.

In the specific case of this compound, the benzene ring is unsubstituted except for the nitro and benzyl groups. Therefore, direct SNAr is not feasible. However, if analogues were synthesized with a leaving group on the aromatic ring (e.g., 2-chloro-4-nitrobenzyl), nucleophilic substitution would be a viable reaction pathway.

Another important reaction type for this moiety is Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom. VNS reactions are characteristic of nitroaromatic compounds and involve the reaction with a carbanion bearing a leaving group at the nucleophilic center. For 4-substituted nitroarenes, VNS occurs exclusively at the position ortho to the nitro group. organic-chemistry.org

Cycloaddition and Rearrangement Reactions Involving the Oxazole Core

The oxazole ring can participate in several pericyclic reactions, most notably cycloaddition reactions where it can function as a diene.

Diels-Alder Reactions: Oxazoles can act as dienes in [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes. pharmaguideline.comwikipedia.org These reactions are a well-established route for the synthesis of pyridines and furans. The reaction with an alkene initially forms a bicyclic adduct which then undergoes a retro-Diels-Alder reaction, typically with the loss of an oxygen-containing fragment, to aromatize into a pyridine (B92270) ring. wikipedia.orgresearchgate.net The reactivity of the oxazole diene can be enhanced by the presence of electron-donating substituents on the ring. pharmaguideline.com The reaction is also facilitated by the addition of a Lewis acid or by protonation of the oxazole nitrogen, which lowers the LUMO energy of the diene. nih.gov For this compound, the C4-methyl group would act as an electron-donating group, potentially facilitating its participation in Diels-Alder reactions. Both intermolecular and intramolecular versions of this reaction are well-documented for oxazole derivatives. pitt.edu

1,3-Dipolar Cycloadditions: While oxazoles themselves are not 1,3-dipoles, they can be precursors to species that undergo 1,3-dipolar cycloadditions. For example, ring-opening of an oxazolium salt can generate an azomethine ylide, which is a reactive 1,3-dipole. These ylides can then react with various dipolarophiles to form new five-membered rings. mdpi.com

Cornforth Rearrangement: The Cornforth rearrangement is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org This reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, followed by ring-closure. While this compound itself does not possess the required 4-acyl group to undergo this specific rearrangement, it is a fundamental reaction type for the oxazole core.

Investigation of Acidic Proton Sites and pKa Studies for Oxazole Derivatives

The acidity of protons in a molecule is a fundamental property that influences its reactivity, particularly in base-mediated reactions. For this compound, there are several proton sites of interest.

Oxazole Ring Protons: As previously mentioned, the general order of acidity for protons directly attached to the oxazole ring is C2-H > C5-H > C4-H. semanticscholar.org The pKa of the C2 proton in unsubstituted oxazole has been predicted to be around 20. semanticscholar.org In the title compound, the C2 and C4 positions are substituted. The remaining proton on the oxazole ring is at the C5 position, which is expected to be significantly less acidic than a C2 proton.

Benzylic Protons: The methylene (B1212753) (-CH2-) protons of the 4-nitrobenzyl group are expected to be considerably acidic. Their acidity is enhanced by two factors: the adjacent electron-withdrawing oxazole ring and the powerful electron-withdrawing nitro group in the para position of the benzene ring. Both groups can stabilize the resulting carbanion (benzyl anion) through resonance and inductive effects.

Methyl Protons: The protons of the methyl group at the C4 position are generally not considered acidic and would require an exceptionally strong base for deprotonation.

pKa Studies: The oxazole ring itself is a weak base. The conjugate acid of oxazole, the oxazolium ion, has a pKa of approximately 0.8. wikipedia.org This is significantly less basic than imidazole (B134444) (pKa of conjugate acid ≈ 7). The basicity of this compound will be influenced by its substituents. The C4-methyl group is weakly electron-donating and would slightly increase the basicity of the nitrogen atom. Conversely, the C2-(4-nitrobenzyl) group is electron-withdrawing and would decrease the basicity.

| Proton Site | Compound Type | Estimated pKa | Notes |

|---|---|---|---|

| C2-H | Unsubstituted Oxazole | ~20 | Most acidic ring proton. semanticscholar.org |

| C5-H | Unsubstituted Oxazole | >20 | Less acidic than C2-H. |

| Benzylic -CH2- | This compound | Significantly acidic | Stabilized by adjacent oxazole and para-nitro group. |

| N3 (conjugate acid) | Unsubstituted Oxazole | ~0.8 | Indicates weak basicity of the oxazole nitrogen. wikipedia.org |

Reaction Kinetics and Thermodynamics of Transformations Involving this compound

Kinetics of Nitrobenzyl Group Transformations: The 4-nitrobenzyl group is often used as a trigger in bioreductive drugs. Studies on the fragmentation of 4-nitrobenzyl carbamates after reduction to the corresponding hydroxylamine (B1172632) have shown that the rate of fragmentation is highly dependent on substituents on the benzyl ring. rsc.org Electron-donating substituents on the ring accelerate the fragmentation process. This is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state. researchgate.netrsc.org Although the title compound does not have additional substituents on the benzyl ring, this principle highlights the sensitivity of reaction rates at the benzylic position to electronic effects. Kinetic studies on the solvolysis of p-nitrobenzyl bromide also provide insight, showing how reaction rates are influenced by solvent and temperature. nih.gov

Surface Interaction Mechanisms (e.g., Adsorption on Materials) for Oxazole Derivatives

The interaction of organic molecules with material surfaces is critical for applications in catalysis, sensing, and materials science. Oxazole derivatives, including this compound, possess multiple functional groups that can mediate surface interactions.

Adsorption Mechanisms: Studies using density functional theory (DFT) on the adsorption of oxazole on boron nitride nanotubes (BNNTs) have shown that the nature of the interaction depends on the surface structure. Covalent adsorption was indicated on zigzag BNNT surfaces, while weaker, physical adsorption was observed on armchair BNNT surfaces. This suggests that the electronic properties of the material play a crucial role in the adsorption mechanism.

Interactions with Nanoparticles: The interaction of oxazole derivatives with silver nanoparticles has also been investigated. Photophysical studies have shown that interactions can lead to phenomena such as fluorescence quenching. This quenching can occur through dynamic processes or energy transfer, evidenced by an overlap between the absorption spectrum of the nanoparticles and the emission spectrum of the oxazole derivative. Such interactions indicate the potential for using these compounds in nanoparticle-based sensing or imaging applications.

For this compound, potential interaction sites with a surface include:

The π-system of the oxazole and benzene rings, which can engage in π-stacking interactions with graphitic or other aromatic surfaces.

The heteroatoms (nitrogen and oxygen) of the oxazole ring, which can act as Lewis bases, coordinating to Lewis acidic sites on a material surface.

The nitro group , which is highly polar and contains oxygen atoms that can act as hydrogen bond acceptors or coordinate to metal centers.

These varied potential interactions suggest that the adsorption behavior of this molecule could be complex and highly dependent on the specific nature of the surface material.

Advanced Derivatization and Structural Modification Strategies for 4 Methyl 2 4 Nitrobenzyl 1,3 Oxazole

Functionalization at the Methyl Group (Position 4)

The methyl group at the C4 position of the oxazole (B20620) ring, while seemingly simple, offers a valuable handle for introducing diverse chemical functionalities. Its reactivity is analogous to that of a benzylic methyl group, allowing for a range of transformations.

Halogenation: One of the most direct methods for functionalizing the methyl group is through free-radical halogenation. Under conditions such as exposure to ultraviolet (UV) light, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom, yielding 4-(halomethyl)-2-(4-nitrobenzyl)-1,3-oxazole. libretexts.org This halomethyl intermediate is a highly versatile precursor for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution: The resulting 4-(bromomethyl) or 4-(chloromethyl) derivative can react with a wide array of nucleophiles to introduce new functional groups. nih.govresearchgate.net This allows for the synthesis of ethers (using alkoxides or phenoxides), thioethers (using thiols), amines (using primary or secondary amines), and nitriles (using cyanide salts). nih.gov It also enables carbon-carbon bond formation through reaction with stabilized carbanions, such as that derived from diethyl malonate. nih.gov

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Controlled oxidation can yield the corresponding aldehyde, 4-formyl-2-(4-nitrobenzyl)-1,3-oxazole. researchgate.net This aldehyde is a crucial intermediate for various transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and further oxidation to the carboxylic acid, 2-(4-nitrobenzyl)-1,3-oxazole-4-carboxylic acid.

A summary of potential functionalization pathways starting from the methyl group is presented below.

| Starting Group | Reagent/Condition | Intermediate/Product | Subsequent Transformations |

| -CH₃ | NBS or NCS, UV light | -CH₂Br or -CH₂Cl | Nucleophilic substitution (with R-O⁻, R-S⁻, R₂N-H, CN⁻) |

| -CH₃ | Mild Oxidizing Agent (e.g., SeO₂) | -CHO (Aldehyde) | Reductive amination, Wittig reaction, oxidation |

| -CHO | Strong Oxidizing Agent (e.g., KMnO₄) | -COOH (Carboxylic Acid) | Amide coupling, esterification |

Modifications of the Nitrobenzyl Substituent (Position 2)

The 4-nitrobenzyl moiety at the C2 position is a critical component, and its modification can significantly impact the molecule's electronic properties and stability.

The 4-nitrobenzyl group is often utilized in medicinal chemistry as a trigger that can be reduced to a 4-hydroxylaminobenzyl or 4-aminobenzyl group, which then undergoes fragmentation. The rate of this fragmentation, which involves the cleavage of the benzylic C-O bond, is highly dependent on the electronic nature of other substituents on the aromatic ring.

Research on 4-nitrobenzyl carbamates has shown that the introduction of electron-donating groups (EDGs) onto the benzyl (B1604629) ring accelerates the fragmentation of the corresponding hydroxylamine (B1172632) intermediate. This is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the cleavage process. Conversely, electron-withdrawing groups (EWGs) would be expected to destabilize this transition state and slow the fragmentation rate.

The effect of various substituents on the fragmentation half-life (Mt₁/₂) of model 4-hydroxylaminobenzyl carbamates is summarized in the table below. A shorter half-life indicates a faster fragmentation rate.

| Substituent on Benzyl Ring | Position | Hammett Constant (σ) | Fragmentation Half-Life (Mt₁/₂) (min) |

| H (Parent) | - | 0.00 | 16.0 |

| α-Methyl | Benzylic Carbon | - | 9.5 |

| 2-Me | ortho | -0.17 (σp) | 12.0 |

| 2-OMe | ortho | -0.27 (σp) | 10.0 |

| 3-Me | meta | -0.07 (σm) | 13.0 |

| 3-OMe | meta | +0.12 (σm) | 18.0 |

| 2-Cl | ortho | +0.23 (σp) | 19.0 |

| 3-Cl | meta | +0.37 (σm) | 22.0 |

| 2,6-diMe | ortho | -0.34 (2x σp) | 9.0 |

Data adapted from studies on model 4-nitrobenzyl carbamates.

These findings suggest that derivatization of the nitrobenzyl ring of 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole with electron-donating groups at the ortho or para positions (relative to the benzylic linkage) could be a key strategy to modulate the stability of the benzyl linkage post-nitro reduction.

Isosteric replacement is a strategy used in drug design to substitute a part of a molecule with a chemically different group that has a similar size, shape, and electronic character, with the goal of improving properties. The nitrobenzyl moiety can be modified through isosteric replacements of either the nitro group or the entire aromatic system.

Nitro Group Isosteres: The nitro group is a strong electron-withdrawing group. It can be replaced by other groups with similar electronic properties.

Cyano Group (-CN): Similar in size and is strongly electron-withdrawing.

Sulfone/Sulfonamide Group (-SO₂R / -SO₂NR₂): A larger, strongly electron-withdrawing, and polar group.

Trifluoromethyl Group (-CF₃): A lipophilic and strongly electron-withdrawing group.

Aromatic Ring Isosteres: The phenyl ring can be replaced with various five- or six-membered heteroaromatic rings. This can alter hydrogen bonding capabilities, metabolic stability, and solubility.

Pyridyl Ring: Introducing a nitrogen atom into the ring (e.g., 2-(pyridin-4-ylmethyl)) changes the electronic distribution and provides a basic handle for salt formation.

Thienyl or Furanyl Ring: Five-membered rings that can alter the geometry and electronic properties compared to the benzene (B151609) ring.

| Original Moiety | Potential Isostere | Key Property Comparison |

| Nitro (-NO₂) | Cyano (-CN) | Strong EWG, linear geometry |

| Nitro (-NO₂) | Sulfonyl (-SO₂CH₃) | Strong EWG, tetrahedral geometry, H-bond acceptor |

| Phenyl Ring | Pyridyl Ring | Similar size, introduces basicity, H-bond acceptor |

| Phenyl Ring | Thienyl Ring | Five-membered ring, alters geometry and electronics |

Post-Synthetic Modifications and Scaffold Diversification of this compound

Post-synthetic modification refers to reactions performed on the fully formed oxazole compound to generate a library of analogues. The oxazole ring itself, while aromatic, has specific sites of reactivity.

Electrophilic aromatic substitution on the oxazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon. wikipedia.orgslideshare.net Therefore, reactions like bromination (using NBS) or nitration can be used to introduce substituents at C5, provided the reaction conditions are controlled to avoid degradation of the starting material. slideshare.net

Nucleophilic aromatic substitution is less common but can occur at the C2 position if a suitable leaving group is present. wikipedia.org

Scaffold diversification combines the strategies mentioned previously. A core intermediate, such as 2-(4-aminobenzyl)-4-methyloxazole (obtained by reduction of the nitro group), can be used for a wide range of diversification reactions. The amino group can be acylated, sulfonated, or used in reductive amination to attach a variety of side chains, creating a diverse library of compounds from a common precursor.

Polymer-Supported or Solid-Phase Synthesis Applications for Oxazole Derivatives

Solid-phase synthesis is a powerful technique for the high-throughput generation of compound libraries. Several methods for the synthesis of oxazoles on a solid support are applicable to the production of derivatives of this compound.

One effective strategy involves the use of polymer-supported reagents. For instance, a polymer-bound version of tosylmethyl isocyanide (TosMIC) can be reacted with an aldehyde in a van Leusen oxazole synthesis. rsc.org In this approach, the 4-nitrobenzyl aldehyde could be reacted with a polymer-supported TosMIC derivative to form the 2-(4-nitrobenzyl)oxazole scaffold. The advantage is that the sulfinic acid byproduct remains on the resin and is easily removed by filtration.

Another approach involves building the oxazole ring on a resin-bound precursor. For example, a resin-bound β-hydroxy amide can undergo oxidation followed by cyclodehydration to yield a resin-supported oxazole. rsc.org By anchoring different precursors to the solid support, a variety of oxazole derivatives can be synthesized in parallel, followed by cleavage from the resin to release the final products. This method is particularly compatible with Fmoc solid-phase peptide synthesis conditions, allowing for the incorporation of oxazole-containing structures into peptidomimetics. rsc.orgorganic-chemistry.org These techniques enable the rapid and efficient creation of libraries of oxazole derivatives for screening and optimization purposes.

Future Research Directions in the Chemistry of 4 Methyl 2 4 Nitrobenzyl 1,3 Oxazole

Development of Novel and Sustainable Synthetic Routes for 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole

Future research should prioritize the development of eco-friendly and efficient synthetic pathways to this compound, moving away from conventional methods that may involve hazardous reagents or produce significant waste. The application of green chemistry principles is paramount for modern organic synthesis. mdpi.comsemanticscholar.org

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds, including oxazoles and oxadiazoles. ijpsonline.comnih.gov Research could focus on adapting existing oxazole (B20620) syntheses, such as the reaction of oximes with acid chlorides, to microwave irradiation for the preparation of the title compound. nih.gov

Ultrasound and Mechanochemistry: Methods such as ultrasound-assisted synthesis and solvent-free mechanochemical reactions (grinding) have proven effective for creating benzoxazole (B165842) derivatives in high yields. mdpi.com Applying these energy-efficient techniques could offer a sustainable alternative for synthesizing this compound.

Advanced Catalysis: The use of novel catalysts, such as palladium, copper, or nickel, has enabled efficient one-pot syntheses and direct arylation methods for producing substituted oxazoles. ijpsonline.com Future work could explore a catalyzed cycloaddition or condensation reaction to construct the target molecule from readily available precursors.

A comparative overview of potential sustainable methods is presented below.

| Synthesis Method | Potential Advantages | Relevant Precursors (Hypothetical) | Catalyst/Conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. nih.gov | 4-Nitrophenylacetic acid derivative, aminomethyl ketone | Dehydrating agent |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved energy efficiency. mdpi.com | Substituted benzaldehyde, hydroxylamine (B1172632), β-ketoester | Mild conditions |

| Mechanochemistry | Solvent-free, high atom economy, simple procedure. mdpi.com | Solid-state reactants | Grinding, no bulk solvent |

| Van Leusen Oxazole Synthesis | Versatile for 5-substituted oxazoles, adaptable. nih.gov | 4-Nitrobenzyl aldehyde, Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃) in methanol |

Exploration of Unconventional Reactivity Patterns of Oxazoles with Nitrobenzyl Substitution

The interplay between the oxazole core and the 4-nitrobenzyl substituent likely imparts unique reactivity to the molecule. The oxazole ring itself is generally sensitive to acidic conditions chemrxiv.org, while the nitrobenzyl group is strongly electron-withdrawing, influencing the electron density of the heterocyclic system.

Future studies could investigate:

Reduction of the Nitro Group: A key transformation would be the selective reduction of the nitro group to an amine. evitachem.com This would yield 2-(4-aminobenzyl)-4-methyl-1,3-oxazole, a versatile intermediate for further functionalization via diazotization, acylation, or coupling reactions, thereby expanding the chemical space accessible from the parent molecule.

Electrophilic and Nucleophilic Substitution: While the oxazole ring can undergo electrophilic substitution, the presence of the deactivating nitro group might direct reactivity in unexpected ways. tandfonline.com Systematic studies on nitration, halogenation, and acylation would clarify the electronic effects at play. Conversely, the reactivity of the benzyl (B1604629) CH₂ group towards deprotonation and subsequent reaction with electrophiles could be explored.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxazole ring under various conditions (photochemical, thermal, strongly acidic/basic) could reveal novel rearrangement pathways, leading to different heterocyclic scaffolds.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is an indispensable tool for modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. nih.govrsc.org For this compound, computational methods can guide synthetic efforts and prioritize derivatives with enhanced biological activity or material properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. researchgate.net This can help identify key structural motifs responsible for a desired effect.

Molecular Docking: To explore potential therapeutic applications, molecular docking can be used to simulate the interaction of the compound and its derivatives with the active sites of biological targets like enzymes or receptors. nih.govrsc.org This can help predict binding affinity and mode, guiding the design of more potent inhibitors.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, stability, and reactivity of the molecule. scispace.com This knowledge is crucial for predicting reaction outcomes and designing novel energetic materials. researchgate.net

| Computational Technique | Application for this compound | Predicted Outcome |

| QSAR | Correlate structural modifications with antibacterial activity. researchgate.net | Identify key physicochemical properties for potency. |

| Molecular Docking | Predict binding affinity to enzyme targets (e.g., kinases, peptide deformylase). nih.govrsc.org | Design derivatives with improved inhibitory potential. |

| DFT | Analyze thermal stability and decomposition pathways. scispace.com | Assess potential as a precursor for energetic materials. |

Investigating the Role of this compound as a Precursor in Complex Molecule Synthesis

Oxazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry and are found in numerous natural products. nih.govchemrxiv.org The structure of this compound contains several functional handles that can be exploited for the synthesis of more complex molecular architectures.

Future research could focus on using this compound as a versatile building block:

Synthesis of Bioactive Hybrids: The amino derivative (obtained after nitro reduction) could be coupled with other heterocyclic moieties known for their biological activity, such as pyrazoles, imidazoles, or triazoles, to create hybrid molecules with potentially synergistic or novel therapeutic properties. mdpi.com

Late-Stage Functionalization: The core structure can be used in late-stage functionalization strategies to modify complex, biologically active molecules, potentially altering their pharmacokinetic or pharmacodynamic profiles. nih.gov

Polymer and Materials Science: The amine derivative could serve as a monomer for the synthesis of novel polymers or as a ligand for the creation of metal-organic frameworks (MOFs), with potential applications in catalysis or materials science.

Application of Flow Chemistry and Continuous Processing for Scalable Production of Oxazole Derivatives

For any compound with potential commercial applications, a scalable and safe manufacturing process is essential. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation. nih.govresearchgate.net

The scalable production of this compound and its derivatives could be achieved by:

Developing a Continuous Flow Synthesis: A multi-step flow process could be designed, potentially integrating hazardous reactions like nitration in a controlled manner. nih.gov Flow reactors, such as packed-bed or microreactors, can be used with immobilized reagents or catalysts to streamline the synthesis and purification process. durham.ac.uk

Process Intensification: Flow chemistry allows for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly optimize the synthesis for maximum yield and purity. durham.ac.uk

Gram-Scale Production: Once optimized, the flow setup can be run continuously to produce gram-scale or even larger quantities of the target compound, which is crucial for extensive biological evaluation or preclinical studies. nih.gov Research has demonstrated the successful continuous flow synthesis of various oxazoles with high purity and yields. durham.ac.uk

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in absolute ethanol and glacial acetic acid. The mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure and crystallization using ethanol-water mixtures to yield the product . Alternative routes may employ one-pot synthesis strategies for oxazole cores, leveraging heterocyclic ring formation with nitrobenzyl substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the nitrobenzyl and methyl group positions.

- FTIR : For identifying C-O-C (oxazole ring) and NO₂ stretches.

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Elemental analysis : To validate purity and stoichiometry .

Q. How is purity ensured post-synthesis?

Purification involves recrystallization using ethanol-water mixtures (yield ~65%) or column chromatography with silica gel and dichloromethane/ethyl acetate gradients. Melting point analysis (e.g., 141–143°C) and HPLC are used to confirm purity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro) affect biological activity?

The 4-nitrobenzyl group enhances electron-deficient character, improving interactions with enzymes like inosine monophosphate dehydrogenase (IMPDH) or tubulin. This increases rigidity, promoting selective binding to hydrophobic pockets in cancer targets. Comparative studies show nitro-substituted derivatives exhibit 2–3× higher cytotoxicity (IC₅₀: 8–12 µM) than methyl or methoxy analogs .

Q. What computational methods predict binding affinity to anticancer targets?

- Molecular docking : To model interactions with IMPDH or tubulin (PDB IDs: 1NF7, 1SA0).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

- DFT calculations : Assess electron distribution in the oxazole ring and nitrobenzyl group .

Q. How can contradictions in cytotoxicity data (in vitro vs. in vivo) be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug design : Masking the nitro group with ester linkages.

- Microsomal stability assays : Identifying metabolic hotspots (e.g., CYP3A4-mediated oxidation).

- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution in rodent models .

Q. What strategies optimize synthetic yield for scale-up?

- Catalytic acid use : Increasing acetic acid from 5 drops to 0.1 eq. improves condensation efficiency.

- Solvent optimization : Replacing ethanol with DMF reduces reaction time by 30%.

- Microwave-assisted synthesis : Achieves 85% yield in 1 hour vs. 18 hours under reflux .

Data Comparison Table: Substituent Effects on Cytotoxicity

| Substituent (R) | IC₅₀ (µM) * | Target Protein | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 4-NO₂ (target) | 8.2 ± 0.5 | Tubulin | -9.7 |

| 4-CH₃ | 24.1 ± 1.2 | IMPDH | -7.3 |

| 4-OCH₃ | 18.9 ± 0.8 | Tubulin | -8.1 |

| *Data from MTT assays in HeLa cells . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.